1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one
Description
1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one is a substituted aromatic ketone with the molecular formula C₁₁H₁₃FO₂ (molar mass: 196.22 g/mol). Its structure features a 2-methylpropan-1-one backbone attached to a phenyl ring substituted with a methoxy group at the 2-position and a fluorine atom at the 5-position. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents. The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group contributes to electron-donating properties, influencing reactivity in electrophilic substitution reactions .
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)11(13)9-6-8(12)4-5-10(9)14-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSMBWGEONAIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=CC(=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with a suitable methylating agent under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where the benzaldehyde is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace the fluorine or methoxy groups.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one with structurally related phenylpropanone derivatives, focusing on substituent effects, synthetic yields, physicochemical properties, and biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Comparison Points
Substituent Effects on Reactivity and Synthesis The 5-fluoro-2-methoxy substitution in the target compound balances electronic effects: the electron-withdrawing fluorine and electron-donating methoxy group may stabilize intermediates in synthesis. In contrast, 1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-one () incorporates a bulky bromine atom, reducing synthetic yield (59%) compared to the 94% yield of 1-(4-methoxyphenyl)-2-methylpropan-1-one ().
Spectroscopic Data
- 1-(4-Methoxyphenyl)-2-methylpropan-1-one () exhibits distinct NMR signals: δ 7.94–7.84 (aromatic protons) and δ 3.79 (methoxy group). Comparable shifts are expected for the target compound, with downfield shifts for fluorine-substituted aromatic protons .
1-(5-Chloro-2-methoxyphenyl)propan-1-one () is associated with toxicity risks, suggesting that halogen type (Cl vs. F) significantly impacts safety profiles.
Computational Studies
- DFT studies on related compounds, such as 1-(3-geranyl-2,4,6-trihydroxyphenyl)-2-methylpropan-1-one (), reveal how substituents influence electronic structure and metal-ion binding, providing a framework to predict the target compound’s behavior in complexation reactions.
Biological Activity
1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one, a fluorinated compound, has garnered attention in medicinal chemistry due to its unique biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 210.25 g/mol. The compound features a methoxy group and a fluorine atom positioned on the phenyl ring, which significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets. Research indicates that it may act as an enzyme inhibitor, affecting metabolic pathways relevant to conditions such as diabetes and cancer.
Antioxidant Activity
Studies have demonstrated that this compound exhibits notable antioxidant properties. It has been shown to reduce oxidative stress markers in vitro, suggesting potential protective effects against cellular damage caused by reactive oxygen species (ROS) .
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) | Comparison with Kanamycin (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 4 | 8 |
| Bacillus subtilis | 32 | 64 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. For example, it has shown promise as an inhibitor of sorbitol accumulation in diabetic models, which is crucial for preventing complications associated with diabetes .
Case Studies
Case Study 1: Antioxidant Effects in Diabetic Models
In a controlled study using isolated rat lenses, this compound was administered to assess its effects on sorbitol accumulation and oxidative stress markers. Results indicated a significant reduction in sorbitol levels compared to the control group, highlighting its potential role in managing diabetic complications .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against clinical isolates of bacteria. The compound demonstrated lower MIC values than traditional antibiotics like kanamycin, indicating its potential as a new therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
